![molecular formula C23H32N2O3 B4423817 1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE](/img/structure/B4423817.png)
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE
Overview
Description
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE is a synthetic compound that combines the structural features of adamantane and piperazine with a dimethoxybenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE typically involves the following steps:
Formation of Adamantane Derivative: Adamantane is first functionalized to introduce a reactive group, such as a halide or hydroxyl group.
Coupling with Piperazine: The functionalized adamantane is then reacted with piperazine under suitable conditions, often using a base such as sodium hydride or potassium carbonate.
Introduction of Dimethoxybenzoyl Group: The resulting adamantane-piperazine intermediate is then acylated with 3,4-dimethoxybenzoyl chloride in the presence of a base like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to enhance the lipophilicity and membrane permeability of the compound, while the piperazine ring can interact with various receptors and enzymes. The dimethoxybenzoyl group may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(ADAMANTAN-1-YL)-4-(BENZOYL)PIPERAZINE: Lacks the dimethoxy groups, which may affect its pharmacological properties.
1-(ADAMANTAN-1-YL)-4-(METHOXYBENZOYL)PIPERAZINE: Contains only one methoxy group, potentially altering its reactivity and biological activity.
1-(ADAMANTAN-1-YL)-4-(DIMETHOXYBENZOYL)PIPERIDINE: Similar structure but with a piperidine ring instead of piperazine, which may influence its interaction with biological targets.
Uniqueness
1-(ADAMANTAN-1-YL)-4-(3,4-DIMETHOXYBENZOYL)PIPERAZINE is unique due to the presence of both adamantane and dimethoxybenzoyl groups, which confer distinct physicochemical and biological properties. This combination enhances its potential as a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3/c1-27-20-4-3-19(12-21(20)28-2)22(26)24-5-7-25(8-6-24)23-13-16-9-17(14-23)11-18(10-16)15-23/h3-4,12,16-18H,5-11,13-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUJKDBBNDKHOE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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